N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
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Overview
Description
N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE is a complex organic compound that features an indole moiety, a piperazine ring, and a hydroxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-2-carboxylic acid with piperazine under specific conditions to form the indole-piperazine intermediate. This intermediate is then reacted with 2-(4-hydroxyphenyl)ethylamine to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted indole derivatives from electrophilic substitution.
Scientific Research Applications
N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE shares similarities with other indole derivatives such as tryptophan and serotonin.
Piperazine derivatives: Compounds like piperazine-2,5-dione and piperazine-1-carboxamide.
Uniqueness
The uniqueness of N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N4O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C23H24N4O4/c28-18-7-5-16(6-8-18)9-10-24-21(29)23(31)27-13-11-26(12-14-27)22(30)20-15-17-3-1-2-4-19(17)25-20/h1-8,15,25,28H,9-14H2,(H,24,29) |
InChI Key |
LVDFINWOFRMJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
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